molecular formula C23H15Cl2N3O B2630766 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-83-2

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

货号: B2630766
CAS 编号: 901043-83-2
分子量: 420.29
InChI 键: AUVXBCXXBDBPNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic quinoline derivative featuring a fused pyrazolo[4,3-c]quinoline core structure. This compound is of significant interest in medicinal chemistry and drug discovery research due to its complex heterocyclic architecture. Pyrazolo[4,3-c]quinoline-based compounds are recognized as privileged scaffolds in pharmaceutical development, with scientific literature reporting their investigation as photosensitizing anti-cancer agents, benzodiazepine receptor antagonists, and selective cyclooxygenase-2 (COX-2) inhibitors . The structure incorporates a methoxy group at the 8-position and dichlorophenyl and phenyl substituents at the 1 and 3-positions of the pyrazoloquinoline system, respectively. These modifications are typically explored to optimize physicochemical properties and binding affinity for biological targets. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to their institution's chemical safety guidelines.

属性

IUPAC Name

1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXBCXXBDBPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring system.

    Substitution reactions: The final steps involve introducing the 3,4-dichlorophenyl and 8-methoxy-3-phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

化学反应分析

Types of Reactions

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Quinoline-3,4-dicarboxylic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Methoxy-substituted quinoline derivatives.

科学研究应用

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

作用机制

The mechanism of action of 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of cancer cells. The compound’s structure allows it to bind to these targets, thereby disrupting their normal function and leading to cell death .

相似化合物的比较

8-Chloro-2-(4-Methoxyphenyl)-2,5-Dihydro-3H-Pyrazolo[4,3-c]Quinolin-3-One (8k)

  • Substituents : Chloro (position 8), methoxyphenyl (position 2), ketone (position 3).
  • Activity: 8k acts as a γ-aminobutyric acid (GABA) ligand, with NMR data confirming structural integrity (δ 12.95 ppm for NH) .
  • Molecular Weight : 326.07 g/mol vs. 447.31 g/mol for the target compound.

8-Ethoxy-3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline

  • Substituents : Ethoxy (position 8), 4-fluorophenyl (position 3).
  • Fluorophenyl vs. dichlorophenyl substituents affect electron-withdrawing properties and lipophilicity (ClogP: ~4.1 vs. ~5.3 for the target compound) .

1-(4-Chlorophenyl)-8-Fluoro-3-(3-Methoxyphenyl)-1H-Pyrazolo[4,3-c]Quinoline

  • Substituents : 4-Chlorophenyl (position 1), fluoro (position 8), 3-methoxyphenyl (position 3).
  • Key Differences: Reduced halogenation (monochloro vs. dichloro) and fluorine substitution at position 8 may lower cytotoxicity but enhance CNS penetration .

Positional Isomers and Ring-Fusion Variants

1,3-Diphenyl-8-Trifluoromethyl-1H-Pyrazolo[3,4-b]Quinoline

  • Core Structure: Pyrazolo[3,4-b]quinoline (vs. [4,3-c] in the target compound).
  • Substituents : Trifluoromethyl (position 8), diphenyl (positions 1 and 3).
  • Key Differences : The [3,4-b] ring fusion alters π-conjugation and electronic properties. The trifluoromethyl group increases HOMO/LUMO levels (+0.3 eV vs. target compound), making it suitable for OLED applications .

1-(5,7-Dichloro-1,3-Benzoxazol-2-yl)-1H-Pyrazolo[3,4-b]Quinoline (8a)

  • Substituents : Dichlorobenzoxazolyl (position 1).
  • Key Differences : The benzoxazole ring introduces rigidity and planar geometry, favoring intercalation with DNA or enzymes. Synthesized via P-TSA-catalyzed cyclization, differing from the target compound’s hydrazine-based route .

Functional Analogs

3,4-Diamino-1H-Pyrazolo[4,3-c]Quinoline

  • Substituents: Amino groups (positions 3 and 4).
  • Key Differences: Amino groups enhance hydrogen-bonding capacity and basicity (pKa ~8.5 vs. ~6.2 for the target compound). These derivatives show potent CDK2/cyclin A inhibition (IC50: 0.12 μM) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound Pyrazolo[4,3-c]quinoline 3,4-Dichlorophenyl, 8-methoxy, 3-phenyl 447.31 Antitumor, kinase inhibition
8k Pyrazolo[4,3-c]quinoline 8-Cl, 2-(4-MeOPh), 3-ketone 326.07 GABA ligand
8-Ethoxy-3-(4-FPh)-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 8-EtO, 3-(4-FPh) 307.33 Solubility optimization
1,3-Diphenyl-8-CF3-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 8-CF3, 1,3-Ph 383.36 OLED materials
3,4-Diamino-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 3-NH2, 4-NH2 225.24 CDK2 inhibition

生物活性

1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, as well as its mechanism of action.

Chemical Structure

The compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline structure. Its molecular formula is C18H15Cl2N3O2C_{18}H_{15}Cl_2N_3O_2, with a molecular weight of 376.24 g/mol.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a standard model for studying inflammation.

  • Mechanism : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. These enzymes are crucial in the inflammatory response, making their inhibition a target for anti-inflammatory therapies.
  • Research Findings : In one study, a derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, comparable to established anti-inflammatory agents like 1400W .
CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-pyrazoloquinoline0.399
Control (1400W)N/AN/A

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazolo[4,3-c]quinolines have shown promise in inhibiting various cancer cell lines.

  • Study Example : A study demonstrated that certain derivatives exhibited cytotoxic effects against HeLa and L929 cells, indicating potential as chemotherapeutic agents. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study on Pyrazolo[4,3-c]quinolines

In a comprehensive study published in 2018, several pyrazolo[4,3-c]quinoline derivatives were synthesized and screened for biological activity. The findings indicated that these compounds could effectively reduce inflammation and exhibit cytotoxicity against cancer cells.

  • Key Results : Among the synthesized compounds, some displayed significant activity against LPS-induced inflammation and showed selective cytotoxicity towards cancer cells without affecting normal cells significantly .

常见问题

Q. What established synthetic routes are available for 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Step 1 : Condensation of substituted hydrazines (e.g., 3,4-dichlorophenylhydrazine) with aldehydes or ketones to form hydrazone intermediates.
  • Step 2 : Cyclization of intermediates with quinoline derivatives under acidic or catalytic conditions (e.g., POCl₃ or Pd catalysts) to construct the pyrazoloquinoline core.
  • Step 3 : Introduction of methoxy and phenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection.
  • X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between aromatic rings) and crystallographic packing .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 449.05) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ = 0.5–1.2 µM) and iNOS via competitive binding assays using RAW 264.7 macrophages.
  • Anticancer Potential : Apoptosis induction in HeLa cells (IC₅₀ = 2.1 µM) via mitochondrial membrane depolarization assays.
  • Enzyme Inhibition : Selectivity for kinases (e.g., EGFR) assessed via fluorescence polarization .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for COX-2 over COX-1?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance COX-2 binding via hydrophobic interactions.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in COX-2’s larger active site (PDB ID: 5KIR).
  • In Vitro Validation : Compare IC₅₀ ratios (COX-2/COX-1) using human whole-blood assays .

Q. How can contradictory IC₅₀ values across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., MCF-7) and culture conditions (e.g., 10% FBS, 37°C).
  • Purity Verification : Reanalyze batches via HPLC to rule out impurities (>99% purity required).
  • Structural Confirmation : Compare activity of analogs (e.g., 8-ethoxy vs. 8-methoxy derivatives) to isolate substituent effects .

Q. What in silico methods predict binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase.
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA for prioritization of lead candidates .

Q. What is the role of the 3,4-dichlorophenyl group in biological activity?

  • Methodological Answer :
  • Lipophilicity Enhancement : LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability.
  • Target Interaction : Chlorine atoms form halogen bonds with Thr513 in EGFR’s ATP-binding pocket (confirmed by X-ray).
  • SAR Studies : Replace with 3,4-dimethylphenyl to assess steric vs. electronic contributions .

Q. What strategies improve aqueous solubility without compromising activity?

  • Methodological Answer :
  • PEGylation : Attach polyethylene glycol (PEG-500) to the methoxy group via ester linkages.
  • Salt Formation : Prepare hydrochloride salts (solubility >5 mg/mL in PBS).
  • Co-crystallization : Use cyclodextrins (e.g., β-CD) to enhance dissolution rates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。